3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of phenylpropionic acid, featuring a bromine atom and a methoxy group attached to the benzene ring, along with a cyano group on the propionic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylpropionic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions to introduce the cyano group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Oxidation: Hydroxyl or carbonyl derivatives.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2-cyanopropionic Acid depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and cyano groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)propionic Acid: Lacks the cyano group, which may affect its reactivity and applications.
3-(5-Bromo-2-hydroxyphenyl)-2-cyanopropionic Acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and biological activity.
Properties
CAS No. |
2044707-19-7 |
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Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-2-cyanopropanoic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-16-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-3,5,8H,4H2,1H3,(H,14,15) |
InChI Key |
PVMPWJDGEBWZDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C#N)C(=O)O |
Origin of Product |
United States |
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